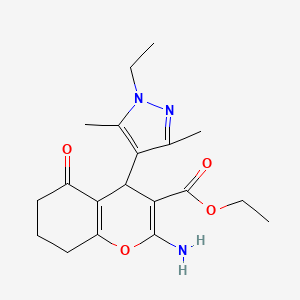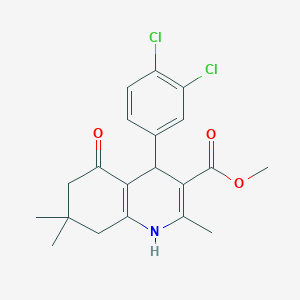
ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that combines a pyrazole ring with a chromene backbone, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate pyrazole derivative under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other chromene derivatives and pyrazole-containing molecules. Examples are:
Chromene derivatives: Compounds like 2-amino-4H-chromene-3-carboxylates.
Pyrazole derivatives: Molecules such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylates.
Uniqueness
What sets ethyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate apart is its combined structural features of both chromene and pyrazole rings
特性
分子式 |
C19H25N3O4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
ethyl 2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-5-22-11(4)14(10(3)21-22)16-15-12(23)8-7-9-13(15)26-18(20)17(16)19(24)25-6-2/h16H,5-9,20H2,1-4H3 |
InChIキー |
ZRINKRDVUCDWOW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B10896764.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10896771.png)
![(Z)-3-(1-Methyl-1H-pyrazol-4-YL)-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]-2-propenamide](/img/structure/B10896773.png)
![2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B10896778.png)
![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
![3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide](/img/structure/B10896788.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10896804.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10896816.png)
![ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B10896818.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10896824.png)
methanone](/img/structure/B10896829.png)
